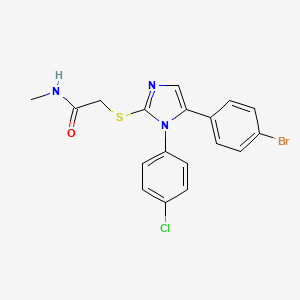

2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Description

The compound 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a substituted imidazole derivative characterized by a thioether-linked acetamide moiety. Its core structure consists of a 1H-imidazole ring substituted at positions 1 and 5 with 4-chlorophenyl and 4-bromophenyl groups, respectively. The thioether bridge connects the imidazole to an N-methylacetamide group, which modulates solubility and bioavailability.

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrClN3OS/c1-21-17(24)11-25-18-22-10-16(12-2-4-13(19)5-3-12)23(18)15-8-6-14(20)7-9-15/h2-10H,11H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDBXJLSMCLCJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-diketone with an aldehyde in the presence of an ammonium acetate catalyst.

Introduction of Bromophenyl and Chlorophenyl Groups: The bromophenyl and chlorophenyl groups can be introduced through a series of electrophilic aromatic substitution reactions.

Formation of the Thioether Linkage: The thioether linkage can be formed by reacting the imidazole derivative with a thiol compound under basic conditions.

Acetamide Formation: The final step involves the reaction of the thioether derivative with methylamine to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide can undergo various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder.

Substitution: The bromophenyl and chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Tin(II) chloride, iron powder

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Substituted imidazole derivatives

Scientific Research Applications

2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects on Lipophilicity and Binding: The target compound’s 4-bromophenyl and 4-chlorophenyl groups increase lipophilicity compared to derivatives with non-halogenated aryl groups (e.g., 4-methoxyphenyl in Compound 9) . This may enhance membrane permeability or affinity for hydrophobic targets. Replacing N-methyl with N-(4-chlorophenyl) () introduces an additional halogenated aryl group, further elevating molecular weight and steric bulk, which could impact target selectivity .

Synthetic Efficiency :

- Compound 20 () and the analog were synthesized with 89% yields using flash chromatography, suggesting robustness in thioether-forming reactions .

- The thiazole-substituted Compound 9 () exemplifies how heterocyclic acetamide modifications can diversify pharmacological profiles, though its synthesis details are less explicit .

Fluorine in Compound 9 () introduces electron-withdrawing effects, which could stabilize charge interactions in enzyme inhibition .

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a complex organic molecule with potential therapeutic applications. It features a unique structure that includes an imidazole ring, bromophenyl and chlorophenyl groups, and a thioether linkage. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 505.8 g/mol. The presence of halogen atoms (bromine and chlorine) in its structure is significant as they can enhance the compound's biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C20H14BrClN4OS |

| Molecular Weight | 505.8 g/mol |

| Chemical Structure | Chemical Structure |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Imidazole Core : This can be achieved through condensation reactions involving aldehydes, amines, and nitrogen sources such as ammonium acetate.

- Introduction of Bromophenyl and Chlorophenyl Groups : These groups are introduced via electrophilic aromatic substitution reactions.

- Thioether Formation : The thioether linkage is formed by reacting the imidazole derivative with thiol compounds under basic conditions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The bromophenyl and chlorophenyl groups may enhance binding affinity through hydrophobic interactions and halogen bonding.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown promising in vitro activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). In vitro assays such as the Sulforhodamine B (SRB) assay have demonstrated its potential to inhibit cancer cell proliferation.

Enzyme Inhibition

The compound shows promise as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and urease. Inhibition of these enzymes can lead to therapeutic effects in conditions such as Alzheimer's disease and bacterial infections.

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of derivatives similar to the target compound against Salmonella typhi and Bacillus subtilis, showing moderate to strong activity.

- Anticancer Screening : Compounds derived from similar structures were tested for anticancer activity against MCF7 cells, revealing significant cytotoxic effects with IC50 values in the low micromolar range.

Q & A

Q. Optimization Tips :

- Temperature : Higher yields (>75%) are achieved at 80–90°C for thioether formation .

- Solvent : DMF enhances solubility of aromatic intermediates compared to ethanol .

- Molar Ratios : A 1:1.2 ratio of imidazole to thiol reagent minimizes side products .

Basic: Which spectroscopic techniques are essential for confirming the molecular structure?

Answer:

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide, S-H absence confirming thioether formation) .

- NMR :

- ¹H NMR : Peaks at δ 7.3–7.8 ppm (aromatic protons), δ 3.2 ppm (N-CH₃), δ 4.1 ppm (-SCH₂-) .

- ¹³C NMR : Carbonyl signal at ~170 ppm .

- LCMS : Molecular ion peak at m/z 462 [M+H]⁺ (C₁₉H₁₇BrClN₂OS⁺) .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Answer:

Conflicting bioactivity results (e.g., IC₅₀ variability in enzyme inhibition assays) may arise from:

- Assay Conditions : Differences in pH (optimal range: 7.4–7.8) or ionic strength .

- Structural Analogues : Substituent variations (e.g., 4-fluorophenyl vs. 4-chlorophenyl) alter target binding .

- Data Normalization : Use internal controls (e.g., staurosporine for cytotoxicity assays) to standardize results .

Q. Methodological Fixes :

- Reproduce assays with identical buffer systems and cell lines.

- Compare with structurally validated analogues (e.g., PubChem CID 1206996-76-0) .

Advanced: What strategies validate the compound’s mechanism of action in enzyme inhibition?

Answer:

- Kinetic Studies : Measure Kᵢ (inhibition constant) using Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID 5KIR) or α-glucosidase (PDB ID 3W37) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .

Q. Key Findings :

- Bromophenyl and chlorophenyl groups enhance hydrophobic binding to enzyme pockets .

- Thioether linkage improves metabolic stability compared to ether analogues .

Basic: How is in vitro toxicity assessed for this compound?

Answer:

- MTT Assay : Test cytotoxicity in HEK-293 or HepG2 cells (48-hour exposure, IC₅₀ typically >50 µM for non-toxic profiles) .

- Ames Test : Screen for mutagenicity using Salmonella typhimurium TA98 (negative results reported for imidazole derivatives) .

- hERG Binding Assay : Evaluate cardiac risk via patch-clamp electrophysiology (IC₅₀ >10 µM preferred) .

Advanced: How do structural modifications impact solubility and bioavailability?

Answer:

- LogP Optimization : Replace bromophenyl with methoxyphenyl to reduce LogP from 3.8 to 2.9, enhancing aqueous solubility .

- Prodrug Strategies : Introduce phosphate esters at the acetamide group for improved intestinal absorption .

- Caco-2 Permeability : Measure Papp (apparent permeability) >1×10⁻⁶ cm/s for high oral bioavailability .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

-

Temperature : Store at –20°C in amber vials to prevent photodegradation .

-

Solvent : Dissolve in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles .

-

Stability Data :

Condition Degradation (%) Timeframe 25°C, light 15% 30 days –20°C, dark <2% 6 months

Advanced: How can computational methods predict SAR for derivatives?

Answer:

- QSAR Models : Use MOE or Schrödinger to correlate substituent electronegativity (e.g., Hammett σ) with bioactivity .

- ADMET Prediction : SwissADME estimates CNS permeability (low for this compound due to high polar surface area: 95 Ų) .

- Fragment-Based Design : Replace 4-chlorophenyl with trifluoromethoxyphenyl for enhanced target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.